5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole is an organic compound characterized by its unique structure containing multiple fluorine atoms. This compound is a heterocyclic compound, which means it contains a ring structure composed of at least two different elements. The presence of multiple fluorine atoms imparts special properties to the compound, such as high thermal stability and unique reactivity .
Vorbereitungsmethoden
The synthesis of 5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated hydrazine derivative with a fluorinated ketone or aldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential use in drug discovery, particularly in the development of pharmaceuticals with enhanced metabolic stability and bioavailability.
Wirkmechanismus
The mechanism of action of 5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole can be compared with other fluorinated pyrazoles, such as:
5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole: Similar in structure but with a methyl group at the 1-position, which can affect its reactivity and applications.
5-Fluoromethyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole: Contains a fluoromethyl group, which may influence its chemical properties and biological activity.
N-methyl-3-pentafluoroethyl-4-trifluoromethyl-5-fluoro-1H-pyrazole: Another structurally related compound with potential differences in reactivity and application.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting properties.
Biologische Aktivität
5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole is a synthetic heterocyclic compound that has garnered attention for its unique fluorinated structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry and agrochemicals.
Chemical Structure and Properties
This compound possesses a complex molecular structure characterized by multiple fluorine substituents, which significantly influence its chemical reactivity and biological interactions. The presence of these fluorine atoms enhances the compound's electrophilicity , making it a candidate for engaging in various biochemical pathways.
Molecular Formula: C7H3F9N2
Molecular Weight: 286.1 g/mol
CAS Number: 104315-28-8
The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures exhibit potential as antimicrobial agents and in crop protection due to their ability to inhibit certain enzymes and biological processes. The unique arrangement of fluorine atoms contributes significantly to its binding affinity and selectivity towards target proteins.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth through enzyme inhibition mechanisms.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
E. coli | 15 | 32 |
S. aureus | 20 | 16 |
P. aeruginosa | 18 | 64 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties using assays such as ABTS and FRAP. These tests measure the ability of the compound to scavenge free radicals, indicating its potential protective effects against oxidative stress.
Compound | ABTS Scavenging Activity (%) | FRAP Value (µmol Fe(II)/g) |
---|---|---|
5-Fluoro-3-pentafluoroethyl... | 85 | 250 |
Trolox (standard) | 90 | 300 |
Case Studies
- Antimicrobial Efficacy: A study published in Journal of Medicinal Chemistry examined the efficacy of various pyrazole derivatives, including this compound, against multidrug-resistant bacteria. Results indicated that the compound significantly inhibited bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
- Antioxidant Potential: In a study focused on oxidative stress in human dermal fibroblasts, the compound was shown to reduce cell viability loss induced by oxidative agents. This research highlights its potential use in dermatological applications aimed at protecting skin cells from oxidative damage.
Applications
The unique properties of this compound make it valuable in several fields:
- Medicinal Chemistry: Its antimicrobial and antioxidant properties suggest potential therapeutic applications in treating infections and oxidative stress-related diseases.
- Agrochemicals: The compound's ability to inhibit specific enzymes positions it as a candidate for developing new agrochemical agents aimed at pest control.
Eigenschaften
IUPAC Name |
3-fluoro-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF9N2/c7-3-1(5(10,11)12)2(16-17-3)4(8,9)6(13,14)15/h(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQMDLMJHSSRKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1F)C(C(F)(F)F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF9N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.